Peiminine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Dermatology: Anti-Acne Effects

Scientific Field: Dermatology

Summary of Application: Peiminine, a natural alkaloid compound extracted from the Chinese herb Fritillaria, has been found to have anti-acne effects. The study aimed to investigate the effect of peiminine on inflammation induced by Cutibacterisum acnes (C.

Methods of Application: The study involved investigating the effect of peiminine on C.

Results or Outcomes: The study found that peiminine inhibits the C. acnes-induced expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages (BMDMs).

Application in Endocrinology: Suppressing Osteoclastogenesis

Scientific Field: Endocrinology

Summary of Application: Peiminine, an alkaloid extracted from the bulb of Fritillaria thunbergii Miq, reportedly has anticancer and anti-inflammatory effects.

Methods of Application: The study involved a series of experiments to investigate the inhibitory effect of peiminine on OC differentiation.

Results or Outcomes: The study found that peiminine downregulated the levels of specific genes and proteins in vitro and consequently suppressed OC differentiation and function. The NF-κB and ERK1/2 signaling pathways were identified as potential targets of peiminine.

Application in Oncology: Anti-Cancer Effects

Scientific Field: Oncology

Methods of Application: The study involved investigating the effect of peiminine on the phosphorylation of the AKT, nuclear factor-κB (NF-κB) p65, ERK1/2 and p38 signaling pathways in the mammary tissues.

Results or Outcomes: The study found that peiminine inhibits the phosphorylation of the AKT, nuclear factor-κB (NF-κB) p65, ERK1/2 and p38 signaling pathways in the mammary tissues.

Application in Neurology: Neuroprotective Effects

Scientific Field: Neurology

Summary of Application: Peiminine has been found to have neuroprotective effects.

Methods of Application: The study involved investigating the effect of peiminine on neuroinflammation and neurodegeneration and identifying the underlying mechanism involved.

Results or Outcomes: The study found that peiminine inhibits the expression of inflammatory mediators in the brain and suppresses neurodegeneration.

Application in Oncology: Anti-Osteosarcoma Effects

Summary of Application: Peiminine has been found to have anti-osteosarcoma effects.

Methods of Application: The study involved investigating the effect of peiminine on osteosarcoma cells in vitro and in vivo.

Results or Outcomes: The study found that peiminine suppressed proliferation and metastasis and induced cell cycle arrest, apoptosis, and autophagy in osteosarcoma cells.

Application in Pharmacology: Antioxidant and Anti-Inflammatory Effects

Scientific Field: Pharmacology

Summary of Application: Peiminine is known for its antioxidant and anti-inflammatory effects in conditions such as mastitis and arthritis.

Methods of Application: The study involved investigating the effect of peiminine on inflammation induced by Cutibacterisum acnes (C.

Results or Outcomes: The study found that peiminine inhibits the C.

Application in Endocrinology: Treatment for Osteoporosis

Summary of Application: Peiminine, a natural herb-extracted compound, can inhibit the formation and function of osteoclasts via multiple targets and is therefore a promising novel therapeutic agent for osteoporosis.

Methods of Application: The study involved investigating the effect of peiminine on osteoclasts.

Results or Outcomes: The study found that peiminine can inhibit the formation and function of osteoclasts.

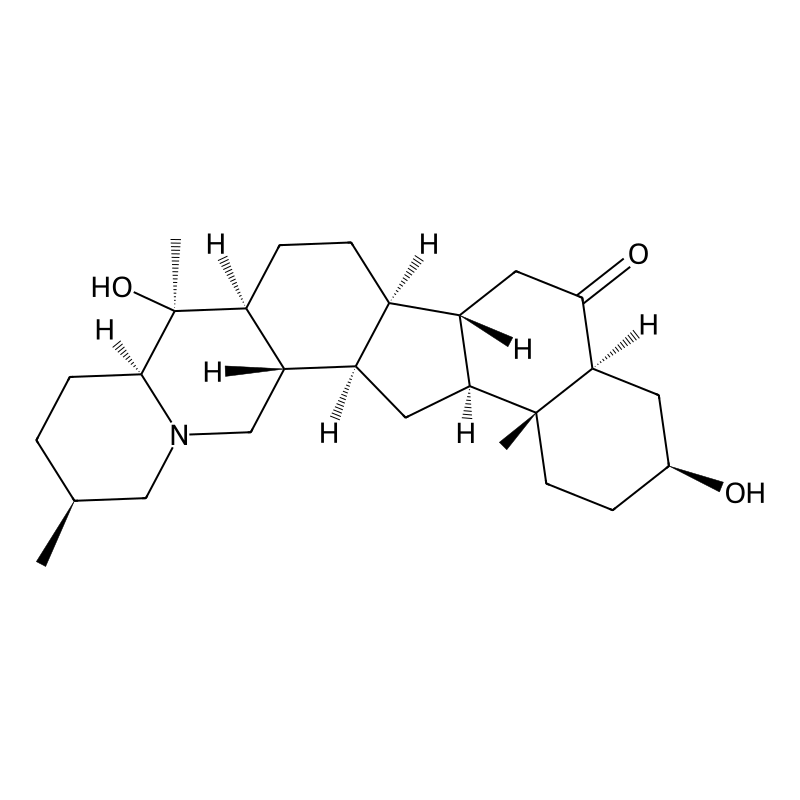

Peiminine is a bioactive alkaloid derived from the bulb of Fritillaria thunbergii Miq, a traditional Chinese medicinal plant. It is recognized for its therapeutic properties, particularly in the treatment of respiratory and inflammatory conditions. The chemical structure of peiminine features a unique arrangement of atoms that contributes to its biological activity, distinguishing it from other alkaloids. Its molecular formula is C₁₃H₁₅N₃O₄, and it has a molecular weight of approximately 273.28 g/mol .

- Information on the safety profile of Peiminine, including its toxicity or potential hazards, is not extensively documented in publicly available scientific publications.

Peiminine exhibits significant biological activities, particularly anti-inflammatory and neuroprotective effects. Research indicates that it can suppress inflammation induced by Cutibacterium acnes, a bacterium associated with acne development, by regulating inflammatory mediators and cytokines . Furthermore, peiminine has demonstrated protective effects against neuronal damage in models of Parkinson's disease by inhibiting cell death pathways and reducing inflammation . Its anti-allergic properties have also been noted, as it regulates cytokine production related to allergic responses .

The synthesis of peiminine can be achieved through various methods, primarily involving extraction from natural sources or chemical synthesis. The extraction process typically involves solvent extraction techniques using organic solvents to isolate peiminine from the bulbs of Fritillaria thunbergii. Chemical synthesis methods may involve the modification of related alkaloids or precursor compounds to yield peiminine through multi-step synthetic routes .

Peiminine has several applications in pharmacology and medicine due to its diverse biological activities:

- Anti-inflammatory agent: Used in formulations targeting inflammatory diseases.

- Neuroprotective agent: Investigated for potential use in neurodegenerative disorders.

- Anti-acne treatment: Explored for topical applications in acne management.

- Antiallergic treatments: Potentially beneficial in managing allergic reactions .

Studies on peiminine's interactions with other compounds reveal its synergistic effects when combined with other bioactive substances. For example, research has shown that peiminine works effectively alongside other compounds like peimine and forsythoside A to enhance anti-inflammatory effects in acute lung injury models . These interactions highlight its potential for combination therapies in treating complex diseases.

Peiminine shares structural similarities with several other alkaloids, which can influence its pharmacological profile. Here are some similar compounds:

| Compound Name | Source | Key Properties |

|---|---|---|

| Peimine | Fritillaria thunbergii | Anti-inflammatory; similar mechanism as peiminine |

| Forsythoside A | Forsythia suspensa | Anti-inflammatory; enhances immune response |

| Berberine | Berberis vulgaris | Antimicrobial; anti-inflammatory |

| Palmatine | Zanthoxylum species | Antimicrobial; neuroprotective |

Uniqueness of Peiminine: While peimine and forsythoside A also exhibit anti-inflammatory properties, peiminine's specific inhibition of NF-κB signaling without affecting MAPK pathways sets it apart. Additionally, its dual role in neuroprotection and inflammation modulation offers unique therapeutic avenues not fully explored by its counterparts.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Dates

2: Lee B, Kim EY, Kim JH, Min JH, Jeong DW, Jun JY, Cho CY, Sohn Y, Jung HS. Antiallergic effects of peiminine through the regulation of inflammatory mediators in HMC-1 cells. Immunopharmacol Immunotoxicol. 2015;37(4):351-8. doi: 10.3109/08923973.2015.1059441. Epub 2015 Jun 30. PubMed PMID: 26121924.

3: Chen LH, Zhang HM, Guan ZY, Zhu WF, Yi WJ, Guan YM, Wang S, Liu HN. Sex dependent pharmacokinetics, tissue distribution and excretion of peimine and peiminine in rats assessed by liquid chromatography-tandem mass spectrometry. J Ethnopharmacol. 2013 Jan 9;145(1):77-84. doi: 10.1016/j.jep.2012.09.054. Epub 2012 Nov 1. PubMed PMID: 23123795.

4: Lyu Q, Tou F, Su H, Wu X, Chen X, Zheng Z. The natural product peiminine represses colorectal carcinoma tumor growth by inducing autophagic cell death. Biochem Biophys Res Commun. 2015 Jun 19;462(1):38-45. doi: 10.1016/j.bbrc.2015.04.102. Epub 2015 Apr 29. PubMed PMID: 25935480.

5: Guan ZY, Zhang LH, Chen LH, Zhu WF, Liu HN. [Rat intestinal absorption trait of peimine and peiminine in Thunberg fritillary bulb extract]. Yao Xue Xue Bao. 2013 Dec;48(12):1836-43. Chinese. PubMed PMID: 24689243.

6: Pan F, Hou K, Gao F, Hu B, Chen Q, Wu W. Peimisine and peiminine production by endophytic fungus Fusarium sp. isolated from Fritillaria unibracteata var. wabensis. Phytomedicine. 2014 Jul-Aug;21(8-9):1104-9. doi: 10.1016/j.phymed.2014.04.010. Epub 2014 May 20. PubMed PMID: 24854573.

7: Gong Q, Li Y, Ma H, Guo W, Kan X, Xu D, Liu J, Fu S. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways. Int J Mol Sci. 2018 Sep 6;19(9). pii: E2637. doi: 10.3390/ijms19092637. PubMed PMID: 30200569; PubMed Central PMCID: PMC6164606.

8: Lim JM, Lee B, Min JH, Kim EY, Kim JH, Hong S, Kim JJ, Sohn Y, Jung HS. Effect of peiminine on DNCB-induced atopic dermatitis by inhibiting inflammatory cytokine expression in vivo and in vitro. Int Immunopharmacol. 2018 Mar;56:135-142. doi: 10.1016/j.intimp.2018.01.025. Epub 2018 Feb 3. PubMed PMID: 29414643.

9: Li J, Li D, Pan Y, Hu JH, Huang W, Wang ZZ, Xiao W, Wang Y. Simultaneous determination of ten bioactive constituents of Sanjie Zhentong Capsule in rat plasma by ultra-high-performance liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Jun 1;1054:20-26. doi: 10.1016/j.jchromb.2017.03.001. Epub 2017 Mar 9. PubMed PMID: 28415020.

10: Liu L, You W, Zheng L, Chen F, Jia Z. Determination of peimine and peiminine in Bulbus Fritillariae Thunbergii by capillary electrophoresis by indirect UV detection using N-(1-naphthyl)ethylenediamine dihydrochloride as probe. Electrophoresis. 2012 Jul;33(14):2152-8. doi: 10.1002/elps.201200021. PubMed PMID: 22821492.

11: Xue Y, Gu HL. [Determination of peimine and peiminine in Fritillaria thunbergii by HPLC-ELSD]. Yao Xue Xue Bao. 2005 Jun;40(6):550-2. Chinese. PubMed PMID: 16144323.

12: Zhao B, Shen C, Zheng Z, Wang X, Zhao W, Chen X, Peng F, Xue L, Shu M, Hou X, Wang K, Zhong C, Sun J, Wan J, Zhao S. Peiminine Inhibits Glioblastoma in Vitro and in Vivo Through Cell Cycle Arrest and Autophagic Flux Blocking. Cell Physiol Biochem. 2018;51(4):1566-1583. doi: 10.1159/000495646. Epub 2018 Nov 29. PubMed PMID: 30497066.

13: Chen LH, Liu LL, Liu HN, Zhu WF, Yi WJ, Zhao Y. [Simultaneous determination of peimine and peiminine in rat plasma by LC-MS/MS and its application in the pharmacokinetic study]. Yao Xue Xue Bao. 2010 Jul;45(7):891-4. Chinese. PubMed PMID: 20931788.

14: Zheng Z, Xu L, Zhang S, Li W, Tou F, He Q, Rao J, Shen Q. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways. Oncotarget. 2017 Jul 18;8(29):47619-47631. doi: 10.18632/oncotarget.17411. PubMed PMID: 28496003; PubMed Central PMCID: PMC5564592.

15: Chen G, Liu J, Jiang L, Ran X, He D, Li Y, Huang B, Wang W, Liu D, Fu S. Peiminine Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways. Int J Mol Sci. 2018 Mar 12;19(3). pii: E821. doi: 10.3390/ijms19030821. PubMed PMID: 29534526; PubMed Central PMCID: PMC5877682.

16: Wu X, Chen J, Pan Y. Simultaneous determination of peimine and peiminine in rat plasma by LC-ESI-MS employing solid-phase extraction. Biomed Chromatogr. 2010 Aug;24(8):902-7. doi: 10.1002/bmc.1384. PubMed PMID: 20033892.

17: Wang Z, Cao F, Chen Y, Tang Z, Wang Z. Simultaneous Determination and Pharmacokinetics of Peimine and Peiminine in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder. Molecules. 2018 Jun 28;23(7). pii: E1573. doi: 10.3390/molecules23071573. PubMed PMID: 29958456; PubMed Central PMCID: PMC6100562.

18: He J, He Y, Zhang AC. Determination and Visualization of Peimine and Peiminine Content in Fritillaria thunbergii Bulbi Treated by Sulfur Fumigation Using Hyperspectral Imaging with Chemometrics. Molecules. 2017 Aug 23;22(9). pii: E1402. doi: 10.3390/molecules22091402. PubMed PMID: 28832506; PubMed Central PMCID: PMC6151643.

19: Chao X, Wang G, Tang Y, Dong C, Li H, Wang B, Wu J, Zhao J. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells. PLoS One. 2019 Jan 7;14(1):e0201864. doi: 10.1371/journal.pone.0201864. eCollection 2019. PubMed PMID: 30615617; PubMed Central PMCID: PMC6322737.

20: Xue Y, Wang F. [Simultaneous determination of peimine, peiminine and zhebeinine in Fritillaria thunbergii from different habitat by HPLC-ELSD]. Zhongguo Zhong Yao Za Zhi. 2007 Aug;32(16):1628-30. Chinese. PubMed PMID: 18027652.